Silane, diethenyldimethoxy-
CAS No.: 129762-81-8
Cat. No.: VC18361319
Molecular Formula: C6H12O2Si
Molecular Weight: 144.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129762-81-8 |
|---|---|
| Molecular Formula | C6H12O2Si |
| Molecular Weight | 144.24 g/mol |
| IUPAC Name | bis(ethenyl)-dimethoxysilane |
| Standard InChI | InChI=1S/C6H12O2Si/c1-5-9(6-2,7-3)8-4/h5-6H,1-2H2,3-4H3 |
| Standard InChI Key | ZPECUSGQPIKHLT-UHFFFAOYSA-N |
| Canonical SMILES | CO[Si](C=C)(C=C)OC |
Introduction
Chemical Structure and Fundamental Properties
Silane, diethenyldimethoxy- belongs to the class of organoalkoxysilanes, featuring two ethenyl (vinyl) groups and two methoxy substituents bonded to a central silicon atom. Its structure is defined by the following attributes:
Molecular Architecture
The compound’s molecular formula corresponds to a tetrahedral silicon center with:
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Two ethenyl groups () providing unsaturated bonding sites.
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Two methoxy groups () conferring hydrolytic stability and solvolysis reactivity.
This configuration facilitates crosslinking reactions and surface adhesion, critical for coatings and composite materials .
Physicochemical Data
Key properties derived from experimental studies include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 144.244 g/mol | |
| Exact Mass | 144.061 Da | |
| PSA (Polar Surface Area) | 18.46 Ų | |
| LogP (Partition Coefficient) | 1.17 |
Notably, data on boiling point, density, and melting point remain unreported in accessible literature, highlighting gaps for future experimental characterization .
Synthesis Methodologies
The synthesis of silane, diethenyldimethoxy- involves strategies common to organosilicon chemistry, though specific protocols are less documented compared to analogs like cyclohexyl methyl dimethoxy silane .
Grignard Reagent-Based Approaches
Drawing parallels to patent CN1532200A , a solvent-free, one-step synthesis could employ:
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Reactants: Methyl dimethoxy silane, ethenyl halide (e.g., vinyl chloride), and magnesium powder.
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Catalyst: Trace amounts of transition metal catalysts (e.g., CuI) to accelerate Si–C bond formation.
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Conditions:
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atmosphere to prevent oxidation.
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Reflux at 80–100°C for 4–6 hours.
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Gradual addition of ethenyl halide to minimize side reactions.
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This method, adapted from cyclohexyl derivative synthesis , could yield diethenyldimethoxy-silane with >80% conversion efficiency, though experimental validation is needed.
Hydrosilylation Routes
Alternative pathways may involve hydrosilylation of acetylene derivatives:
This reaction leverages platinum complexes to facilitate anti-Markovnikov addition, producing the desired ethenyl groups .
Industrial and Research Applications
Polymer Additives
The compound’s dual ethenyl groups enable copolymerization with vinyl monomers (e.g., styrene, acrylates), enhancing mechanical properties in:
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Thermoset resins: Improved crosslink density and thermal stability.
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Elastomers: Increased resistance to ozone and UV degradation .
Surface Modification
As a coupling agent, diethenyldimethoxy-silane bonds inorganic substrates (e.g., glass, metals) to organic polymers via:
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Hydrolysis of methoxy groups to silanol ().
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Condensation with surface hydroxyls.
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Radical-initiated grafting of ethenyl moieties to polymer matrices .
This mechanism is critical in dental composites and anti-corrosion coatings .
Precursor for Functional Materials
The compound serves as a building block for:
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Silsesquioxanes: Cage-like structures for low-κ dielectrics in microelectronics.
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Hybrid organic-inorganic frameworks: Tunable porosity for gas storage .
Future Research Directions
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